

Identifying the Pulvomycin Biosynthetic Gene Cluster: A Technical Guide

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Compound of Interest

Compound Name: *Pulvomycin*

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This in-depth technical guide details the identification and characterization of the **pulvomycin** biosynthetic gene cluster (BGC). **Pulvomycins** are a class of 22-membered macrocyclic lactone antibiotics produced by *Streptomyces* species. This document provides a comprehensive overview of the genetic basis for **pulvomycin** biosynthesis, methodologies for its identification, and a detailed breakdown of the genes involved.

Core Data Summary: The Pulvomycin Biosynthetic Gene Cluster

The **pulvomycin** biosynthetic gene cluster from *Streptomyces* sp. HRS33 spans approximately 103.7 kb and comprises 35 open reading frames (ORFs).^[1] The cluster is a trans-acyltransferase polyketide synthase (trans-AT PKS) system, which is responsible for the assembly of the complex polyketide backbone of **pulvomycin**. The table below summarizes the putative functions of the identified ORFs within the pul gene cluster.

Gene Name	Putative Function
pulA	Polyketide synthase
pulB	Polyketide synthase
pulC	Thioesterase
pulD	Polyketide synthase
pulE	Polyketide synthase
pulF	Acyl-CoA dehydrogenase
pulG	Enoyl-CoA hydratase/isomerase
pulH	3-hydroxyacyl-CoA dehydrogenase
pulI	Acyltransferase
pulJ	Acyl-CoA synthetase
pulK	Methyltransferase
pulL	Glycosyltransferase
pulM	Glycosyltransferase
pulN	Sugar biosynthesis enzyme
pulO	Acyltransferase
pulP	Sugar biosynthesis enzyme
pulQ	Sugar biosynthesis enzyme
pulR	Sugar biosynthesis enzyme
pulS	Sugar biosynthesis enzyme
pulT	ABC transporter ATP-binding protein
pulU	ABC transporter permease
pulV	Transcriptional regulator
pulW	Hypothetical protein

pulX	Hypothetical protein
pulY	Hypothetical protein
pulZ1	Dehydrogenase
pulZ2	Dehydrogenase
orf28	Hypothetical protein
orf29	Hypothetical protein
orf30	Hypothetical protein
orf31	Hypothetical protein
orf32	Hypothetical protein
orf33	Hypothetical protein
orf34	Hypothetical protein
orf35	Hypothetical protein

Experimental Protocols

The identification of the **pulvomycin** biosynthetic gene cluster involves a multi-step process encompassing genomic DNA isolation, genome sequencing, bioinformatic analysis, and functional characterization.

Genomic DNA Isolation from *Streptomyces* sp. HRS33

High-quality genomic DNA is a prerequisite for accurate genome sequencing. The following protocol is a standard method for DNA extraction from *Streptomyces*.

Materials:

- *Streptomyces* sp. HRS33 culture
- Lysozyme solution (50 mg/mL)
- Proteinase K solution (20 mg/mL)

- 10% Sodium Dodecyl Sulfate (SDS)
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Isopropanol
- 70% Ethanol
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

- Harvest *Streptomyces* mycelia from a liquid culture by centrifugation.
- Resuspend the cell pellet in a suitable buffer and treat with lysozyme to degrade the cell wall.
- Add Proteinase K and SDS to lyse the cells and denature proteins.
- Perform phenol:chloroform extraction to remove proteins and other cellular debris.
- Precipitate the genomic DNA from the aqueous phase using isopropanol.
- Wash the DNA pellet with 70% ethanol to remove residual salts.
- Air-dry the pellet and resuspend the high-molecular-weight DNA in TE buffer.
- Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

Genome Sequencing and Bioinformatic Analysis

Whole-Genome Sequencing: The purified genomic DNA is subjected to next-generation sequencing (NGS) to obtain the complete genome sequence of *Streptomyces* sp. HRS33.

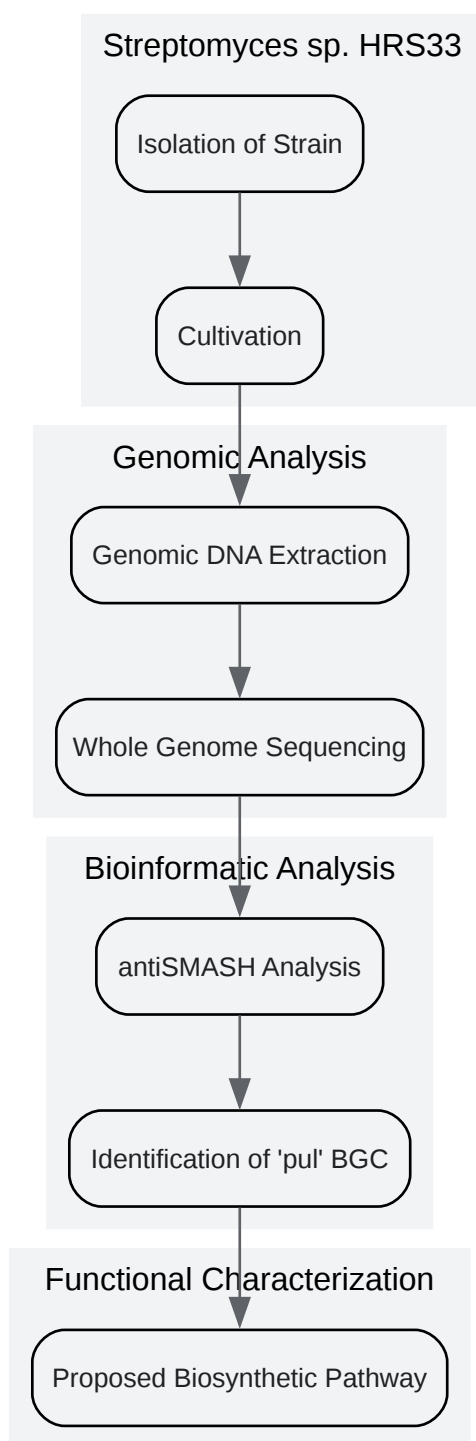
Bioinformatic Analysis for BGC Identification: The sequenced genome is analyzed using specialized bioinformatics tools to identify putative secondary metabolite biosynthetic gene clusters. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline is a widely used tool for this purpose.

antiSMASH Analysis Workflow:

- Upload the assembled genome sequence of *Streptomyces* sp. HRS33 to the antiSMASH web server or use the command-line version.
- Select the appropriate taxonomic classification (Bacteria).
- Enable the detection of all known biosynthetic cluster types, with a particular focus on Type I PKS and trans-AT PKS.
- Initiate the analysis. antiSMASH will predict the locations of BGCs, annotate the genes within these clusters, and provide a putative chemical structure for the product.
- The **pulvomycin** BGC was identified as a trans-AT PKS cluster based on the presence of characteristic genes encoding PKS modules lacking integrated AT domains and the presence of discrete AT-encoding genes.

Visualizations

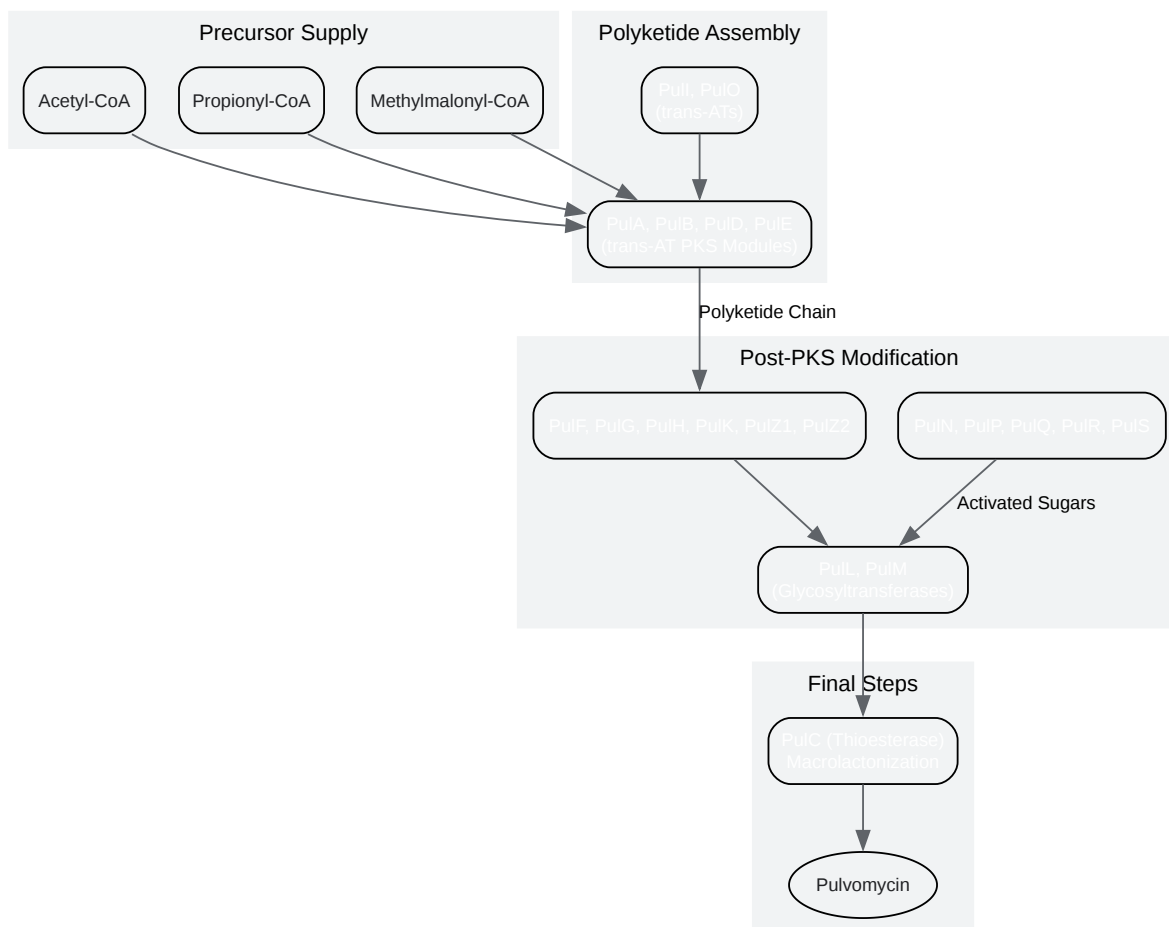
Experimental Workflow for Pulvomycin BGC Identification



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Caption: Workflow for the identification of the **pulvomycin** biosynthetic gene cluster.

Proposed Biosynthetic Pathway of Pulvomycin



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Caption: Proposed biosynthetic pathway for **pulvomycin**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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